molecular formula C22H27Cl2NO9S B12685182 Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate CAS No. 80723-12-2

Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate

Cat. No.: B12685182
CAS No.: 80723-12-2
M. Wt: 552.4 g/mol
InChI Key: DWQYFAMXKBYGAA-UHFFFAOYSA-N
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Description

Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chlorophenoxy group and a methanesulphonate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate typically involves multiple steps. One common method includes the reaction of p-chlorophenol with ethylene oxide to form 2-(p-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl chloride. Finally, this compound is reacted with methylamine and methanesulphonic acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate involves its interaction with specific molecular targets. The p-chlorophenoxy group can interact with cellular proteins, potentially inhibiting their function. The methanesulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(2-(p-methoxyphenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
  • Bis(2-(2-(p-bromophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
  • Bis(2-(2-(p-nitrophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate

Uniqueness

Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is unique due to the presence of the p-chlorophenoxy group, which imparts specific chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the methanesulphonate group enhances its solubility, making it more suitable for biological studies and potential therapeutic uses.

Properties

CAS No.

80723-12-2

Molecular Formula

C22H27Cl2NO9S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl-methylamino]ethyl 2-(4-chlorophenoxy)acetate;methanesulfonic acid

InChI

InChI=1S/C21H23Cl2NO6.CH4O3S/c1-24(10-12-27-20(25)14-29-18-6-2-16(22)3-7-18)11-13-28-21(26)15-30-19-8-4-17(23)5-9-19;1-5(2,3)4/h2-9H,10-15H2,1H3;1H3,(H,2,3,4)

InChI Key

DWQYFAMXKBYGAA-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CCOC(=O)COC2=CC=C(C=C2)Cl.CS(=O)(=O)O

Origin of Product

United States

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